molecular formula C15H26N2 B7772259 (-)-Sparteine

(-)-Sparteine

Cat. No. B7772259
M. Wt: 234.38 g/mol
InChI Key: SLRCCWJSBJZJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Sparteine is a natural product found in Thermopsis chinensis, Thermopsis lanceolata, and other organisms with data available.
A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS;  SPARTIUM;  and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.

Scientific Research Applications

  • Asymmetric Synthesis : (-)-Sparteine is widely used as a chiral ligand in asymmetric synthesis. O’Brien (2008) described the creation of (+)-sparteine surrogates, which show equal but opposite enantioselectivity compared to (-)-sparteine in asymmetric reactions (O’Brien, 2008).

  • Biological Role : Sharam and Turkington (2005) found that sparteine, produced by Lupinus arcticus, likely serves as a defense chemical against herbivory. They observed a significant diurnal cycle in sparteine concentration in lupine leaves (Sharam & Turkington, 2005).

  • Chemical Reagent and Drug Potential : Ritter (2017) discussed the historical use of (-)-sparteine as a chemical reagent in syntheses and ring-opening polymerization, as well as its potential as a drug (Ritter, 2017).

  • Sodium Channel Blockers : Gawali et al. (2017) reported that modifying sparteine at position 2 produces irreversible blockers of voltage-gated sodium channels (VGSCs), suggesting potential clinical applications as long-lasting local anesthetics (Gawali et al., 2017).

  • Anticonvulsant Drug : Villalpando-Vargas and Medina-Ceja (2016) explored sparteine's anticonvulsant properties in models of acute seizures and status epilepticus, suggesting mechanisms of action through the activation of mAChRs (Villalpando-Vargas & Medina-Ceja, 2016).

  • Desymmetrization of Prochiral Phosphanes : Johansson et al. (2004) utilized derivatives of alkaloids, mimicking (+)-sparteine, for the desymmetrization of prochiral phosphanes, showing improved enantioselectivities in some cases compared to (-)-sparteine (Johansson et al., 2004).

  • Bioavailability Enhancement : Atal, Zutshi, and Rao (1981) demonstrated that the Ayurvedic herbals, including sparteine, can increase the bioavailability of certain drugs, suggesting a role in enhancing drug absorption or metabolism (Atal, Zutshi, & Rao, 1981).

  • Spectroscopy and Molecular Characterization : Lesarri et al. (2017) investigated the hydration effect on sparteine and its impact on the molecule’s conformation using microwave spectroscopy (Lesarri et al., 2017).

properties

IUPAC Name

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCCWJSBJZJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859156
Record name Sparteine non-stereo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Sparteine

CAS RN

90-39-1
Record name Sparteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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